molecular formula C15H17NO4S B6663395 3-[[2-(2,3-Dihydro-1-benzofuran-5-yl)acetyl]amino]thiolane-3-carboxylic acid

3-[[2-(2,3-Dihydro-1-benzofuran-5-yl)acetyl]amino]thiolane-3-carboxylic acid

Cat. No.: B6663395
M. Wt: 307.4 g/mol
InChI Key: ZENIQJVQGPBELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[2-(2,3-Dihydro-1-benzofuran-5-yl)acetyl]amino]thiolane-3-carboxylic acid is a complex organic compound featuring a benzofuran moiety, a thiolane ring, and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(2,3-Dihydro-1-benzofuran-5-yl)acetyl]amino]thiolane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and transition-metal catalysis are often employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-[[2-(2,3-Dihydro-1-benzofuran-5-yl)acetyl]amino]thiolane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

Major products formed from these reactions include various benzofuran derivatives, thiolane-substituted compounds, and oxidized carboxylic acid derivatives .

Scientific Research Applications

3-[[2-(2,3-Dihydro-1-benzofuran-5-yl)acetyl]amino]thiolane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[2-(2,3-Dihydro-1-benzofuran-5-yl)acetyl]amino]thiolane-3-carboxylic acid involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. The thiolane ring may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[2-(2,3-Dihydro-1-benzofuran-5-yl)acetyl]amino]thiolane-3-carboxylic acid is unique due to the combination of its benzofuran and thiolane moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

3-[[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]amino]thiolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c17-13(16-15(14(18)19)4-6-21-9-15)8-10-1-2-12-11(7-10)3-5-20-12/h1-2,7H,3-6,8-9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENIQJVQGPBELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CC(=O)NC3(CCSC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.